molecular formula C23H28ClN3O3S B2428962 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride CAS No. 1216847-59-4

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride

Cat. No.: B2428962
CAS No.: 1216847-59-4
M. Wt: 462.01
InChI Key: XQGQOCNNBKCGIV-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, a morpholine group, and a phenylacetamide moiety, making it a versatile molecule for further study and application.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S.ClH/c1-28-19-8-9-20-21(17-19)30-23(24-20)26(11-5-10-25-12-14-29-15-13-25)22(27)16-18-6-3-2-4-7-18;/h2-4,6-9,17H,5,10-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGQOCNNBKCGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-Methoxythiophenol with Cyanogen Bromide

The benzothiazole core is synthesized via cyclization of 2-amino-4-methoxythiophenol using cyanogen bromide (BrCN) in ethanol at 0–5°C. This method yields 6-methoxybenzo[d]thiazol-2-amine with a reported efficiency of 82–88%.

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : 0–5°C
  • Time : 4–6 hours

Alternative Cyclization Using Thiourea Derivatives

Substituted thioureas, such as N-(4-methoxyphenyl)thiourea, undergo oxidative cyclization with iodine in dimethyl sulfoxide (DMSO) to form the benzothiazole ring. This method avoids hazardous cyanogen bromide but requires rigorous temperature control (60–70°C) and yields 75–80%.

Introduction of the Morpholinopropyl Side Chain

Alkylation of 6-Methoxybenzo[d]thiazol-2-amine

The primary amine reacts with 3-chloropropylmorpholine in the presence of a base (e.g., potassium carbonate) to form N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)amine.

Optimized Protocol :

  • Reagents : 3-Chloropropylmorpholine (1.2 eq), K₂CO₃ (2 eq)
  • Solvent : N,N-Dimethylformamide (DMF)
  • Temperature : 80°C, 12 hours
  • Yield : 70–75%

Reductive Amination Alternative

For higher regioselectivity, reductive amination using 3-morpholinopropanal and sodium cyanoborohydride (NaBH₃CN) in methanol achieves 85% yield. This method minimizes polyalkylation byproducts.

Amidation with 2-Phenylacetic Acid

Activation of 2-Phenylacetic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Reaction Conditions :

  • Activators : EDC (1.5 eq), HOBt (1.5 eq)
  • Solvent : DCM
  • Temperature : Room temperature, 24 hours
  • Yield : 88–92%

Direct Coupling with Phenylacetyl Chloride

Alternatively, phenylacetyl chloride reacts with the secondary amine in the presence of triethylamine (TEA) to form the acetamide. This method is faster (4–6 hours) but requires anhydrous conditions.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in diethyl ether to precipitate the hydrochloride salt. Recrystallization from ethanol/water (1:1) yields the final compound with >95% purity.

Critical Parameters :

  • HCl Concentration : 4 M in dioxane
  • Recrystallization Solvent : Ethanol/water

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Total Yield 58% 63%
Reaction Time 48 hours 36 hours
Purification Complexity Moderate High
Scalability Limited High

Route B demonstrates superior efficiency due to fewer intermediate purification steps, though it demands stringent anhydrous conditions.

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

Competing N-alkylation and O-alkylation are mitigated using bulky bases (e.g., DBU) or phase-transfer catalysts.

Amidation Side Reactions

Over-activation of the carboxylic acid leads to dimerization. Substituent-controlled coupling agents (e.g., HATU) reduce this risk.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed on the morpholine group or the phenylacetamide moiety.

  • Substitution: Substitution reactions can occur at different positions on the benzothiazole ring or the morpholine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Oxidation of the benzothiazole ring can lead to the formation of sulfones, sulfoxides, and other oxidized derivatives.

  • Reduction: Reduction of the morpholine group can yield amines, while reduction of the phenylacetamide moiety can produce amides and amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives with different substituents on the benzothiazole ring or the morpholine group.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.

Biology: In biological research, this compound has shown promise as an inhibitor of certain enzymes or receptors. Its ability to interact with biological targets makes it a valuable tool for studying biological processes and developing new therapeutic agents.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to modulate biological targets can be harnessed to create treatments for various diseases, including cancer and inflammatory conditions.

Industry: In industry, this compound can be used as an intermediate in the synthesis of other chemicals. Its versatility and reactivity make it a valuable component in the production of various products.

Mechanism of Action

The mechanism by which N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: This compound lacks the morpholine group and has different biological activity.

  • N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-2-phenylacetamide: Similar to the target compound but with a piperidine group instead of morpholine.

  • N-(6-fluoro-benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide: Similar structure but with a fluorine atom on the benzothiazole ring.

Uniqueness: The presence of the morpholine group in N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride distinguishes it from similar compounds and contributes to its unique biological and chemical properties.

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole core : Known for its diverse biological activities.
  • Morpholine group : Enhances solubility and bioavailability.
  • Phenylacetamide moiety : Contributes to its pharmacological profile.

Molecular Formula : C23_{23}H28_{28}ClN3_3O2_2S
Molecular Weight : 446.0 g/mol
CAS Number : 1216621-89-4

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (μg/mL)
Compound 2dCandida albicans1.23
Compound 2eCandida parapsilosis1.23
N-(6-methoxybenzo[d]thiazol-2-yl)Staphylococcus aureus15.0

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent antifungal activity comparable to established antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Case Study: Cytotoxicity Analysis

In a study assessing cytotoxicity against NIH/3T3 cell lines, the compound demonstrated an IC50_{50} value indicating its effectiveness in inhibiting cell proliferation:

CompoundIC50_{50} (μM)
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide148.26
Doxorubicin (reference)>1000

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .

Structure-Activity Relationship (SAR)

The structural components of this compound significantly influence its biological activity. The presence of electronegative substituents enhances its lipophilicity and biological efficacy, which is crucial for drug design.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for synthesizing N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride?

  • Methodology : The synthesis involves a multi-step pathway:

Core formation : React 6-methoxybenzo[d]thiazole with 3-morpholinopropylamine to introduce the morpholine moiety .

Amide coupling : Use phenylacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the acetamide linkage .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization in ethanol for high purity (>95%) .

  • Critical parameters : Temperature control (<5°C during coupling), solvent selection (polar aprotic solvents for stability), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Structural confirmation :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 2.4–3.1 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 486.2) .
    • Purity assessment :
  • HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection (λ = 254 nm) to achieve ≥99% purity .
  • Elemental analysis : Match calculated vs. experimental C, H, N, S values (e.g., C: 58.2%, H: 6.1%) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Poor aqueous solubility (logP ≈ 3.5); use DMSO for stock solutions (50 mM) and dilute in PBS (pH 7.4) for assays .
  • Stability : Stable at −20°C for >6 months; degrade <10% in PBS over 24 hours at 37°C (confirmed via HPLC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across assay systems?

  • Contradiction analysis :

  • Orthogonal assays : Compare results from in vitro (e.g., nuclear receptor binding assays) vs. in vivo (rodent models) studies to identify assay-specific artifacts .
  • Dose-response validation : Test activity across a broad concentration range (1 nM–100 µM) to rule out off-target effects at high doses .
    • Example : Conflicting IC₅₀ values in kinase inhibition assays may arise from ATP concentration variations; use standardized ATP levels (1 mM) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Structural modifications :

  • Introduce hydrophilic groups (e.g., sulfonate) to the phenyl ring to improve solubility .
  • Replace the morpholinopropyl group with piperazine to enhance blood-brain barrier penetration .
    • Formulation : Use nanoemulsions or cyclodextrin complexes to increase bioavailability (e.g., 2.5-fold AUC improvement in rats) .

Q. How do computational methods predict interactions with nuclear receptors (e.g., PPAR-γ)?

  • Molecular docking :

Prepare the receptor (PPAR-γ PDB: 3VSO) by removing water and adding polar hydrogens.

Dock the compound using AutoDock Vina; validate binding poses with MD simulations (RMSD <2.0 Å over 100 ns) .

  • Key interactions : Hydrogen bonds between the acetamide carbonyl and Arg288, and π-π stacking of the phenyl ring with Phe282 .

Key Considerations for Experimental Design

  • Counteract batch variability : Include internal controls (e.g., reference inhibitors) in every assay plate .
  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches (RSD <5% for yield/purity) .

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